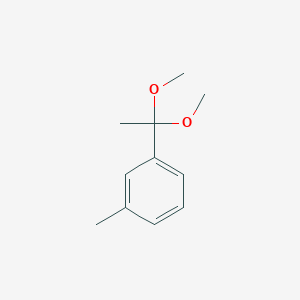
1-(1,1-Dimethoxyethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a molecular weight of 166.22 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-3-methylbenzene can be synthesized through the reaction of acetophenone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to the mixture.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is then purified through distillation or other suitable methods .
Acetophenone: is mixed with .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(1,1-Dimethoxyethyl)-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used. Its effects are mediated through the formation of intermediate compounds and the subsequent transformation into final products .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A precursor in the synthesis of 1-(1,1-Dimethoxyethyl)-3-methylbenzene.
Benzene: The aromatic core structure present in the compound.
Methoxybenzene: Shares similar functional groups but differs in the substitution pattern
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two methoxy groups attached to the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
87461-62-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-6-5-7-10(8-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI Key |
HWVBNWGYDCWQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















